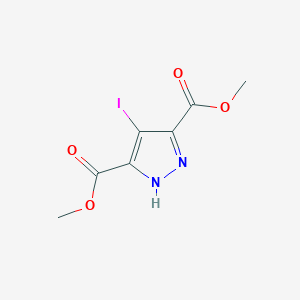

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTBXBZXHKXCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594767 | |

| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027819-68-6 | |

| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, commencing with the preparation of the precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate, followed by its regioselective iodination. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow to aid in practical application.

Introduction

Pyrazole scaffolds are integral to a multitude of biologically active compounds. The functionalization of the pyrazole ring is a key strategy in modulating the pharmacological properties of these molecules. Specifically, the introduction of an iodine atom at the C-4 position furnishes a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the construction of complex molecular architectures with potential applications in drug discovery and development.

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate, which can be accomplished by the esterification of 3,5-pyrazoledicarboxylic acid. The subsequent step is the electrophilic iodination of the pyrazole ring at the electron-rich C-4 position. Various iodinating agents can be employed for this transformation, with the choice of reagent and conditions being crucial for achieving high yield and selectivity, especially in the presence of the deactivating dicarboxylate functional groups.

Synthetic Pathway

The overall synthetic scheme is presented below, illustrating the two-step conversion of 3,5-pyrazoledicarboxylic acid to the target compound.

Overall synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This procedure outlines the synthesis of the pyrazole precursor via the esterification of 3,5-pyrazoledicarboxylic acid.

Materials:

-

3,5-Pyrazoledicarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a suspension of 3,5-pyrazoledicarboxylic acid (1 equivalent) in methanol (5-10 volumes), add thionyl chloride (2-3 equivalents) dropwise at 0 °C under a nitrogen atmosphere. Alternatively, concentrated sulfuric acid can be used as a catalyst.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford Dimethyl 1H-pyrazole-3,5-dicarboxylate as a white solid.

Workflow for the synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate.

Step 2: Synthesis of this compound

This section describes the regioselective iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate at the C-4 position using N-Iodosuccinimide (NIS) in the presence of an acid catalyst.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.

-

To the stirred mixture, add a catalytic amount of a strong acid, such as trifluoroacetic acid or concentrated sulfuric acid, at room temperature.[1]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and reaction scale.

-

Upon completion of the reaction, quench the excess NIS by adding a 10% aqueous solution of sodium thiosulfate and stir until the color of iodine disappears.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Reagent(s) | Solvent | Temp. | Time | Yield | Purity |

| 1 | 3,5-Pyrazoledicarboxylic acid | Methanol, Thionyl chloride | Methanol | Reflux | 4-6 h | 80-95% | >95% |

| 2 | Dimethyl 1H-pyrazole-3,5-dicarboxylate | N-Iodosuccinimide, Trifluoroacetic acid | Dichloromethane | RT | 2-12 h | 70-90% | >98% |

Note: Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step synthetic route is efficient and scalable, providing access to this important building block for further chemical exploration. The provided experimental protocols and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. The versatility of the 4-iodo substituent opens up numerous possibilities for the development of novel pyrazole-based compounds with potential applications in various fields of chemical and pharmaceutical research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Iodination of Dimethyl 1H-Pyrazole-3,5-dicarboxylate

This technical guide provides a comprehensive overview of the methodologies for the iodination of dimethyl 1H-pyrazole-3,5-dicarboxylate, a key process for the synthesis of versatile intermediates in drug discovery and materials science. The introduction of an iodine atom at the C4-position of the pyrazole ring offers a valuable handle for further molecular functionalization through various cross-coupling reactions.

Synthetic Methodologies

The direct electrophilic iodination of the pyrazole ring is the most common and effective strategy for the synthesis of 4-iodopyrazole derivatives. The electron-rich nature of the C4-position makes it the primary site for electrophilic attack.[1] Several iodinating systems have been developed and optimized for this transformation, each with distinct advantages.

Key Iodination Methods:

-

Iodine with an Oxidant: This is a widely used, cost-effective method. An oxidant is employed to generate the electrophilic iodine species (I⁺) in situ from molecular iodine. Common oxidants include ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂). The I₂/CAN system is noted for its high regioselectivity for the 4-position.[2][3] The I₂/H₂O₂ system in water is considered a "green" and efficient alternative.[2][4]

-

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. For less reactive pyrazole substrates, the reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[1][2]

-

Iodine Monochloride (ICl): ICl is another effective reagent for the iodination of pyrazoles and can be used at room temperature.[4][5]

Data Presentation

The following table summarizes the quantitative data for various iodination methods applicable to pyrazole derivatives. While the specific substrate is dimethyl 1H-pyrazole-3,5-dicarboxylate, these examples provide a comparative overview of the efficiency of different protocols.

| Iodinating System | Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |

| I₂ / CAN | 1-Aryl-3-trifluoromethyl-1H-pyrazole | Acetonitrile | Reflux, overnight | Good | [1][4] |

| I₂ / H₂O₂ (30%) | Pyrazole derivative | Water | Room temperature | Varies | [4] |

| NIS / TFA | Pyrazole | Acetic Acid | 80 °C, overnight | Good | [1][2] |

| ICl / Li₂CO₃ | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole | Dichloromethane | Room temperature | up to 95% | [5][6] |

Experimental Protocols

Detailed methodologies for the key iodination reactions are provided below. These protocols can be adapted for the iodination of dimethyl 1H-pyrazole-3,5-dicarboxylate.

Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is adapted from a general procedure for the C4-iodination of pyrazoles.[1]

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol)

-

Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)

-

Elemental Iodine (I₂) (1.3 mmol, 330 mg)

-

Acetonitrile (6 mL)

Procedure:

-

To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol).

-

Reflux the reaction mixture overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product is then diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.[7]

Protocol 2: Green Iodination using Molecular Iodine and Hydrogen Peroxide

This environmentally friendly protocol utilizes water as the solvent.[4]

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

-

Water

Procedure:

-

Suspend dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in water.

-

Add iodine (0.5 eq) to the suspension.

-

Add 30% hydrogen peroxide (0.6 eq) dropwise to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, if the product precipitates, it can be collected by filtration.

-

If the product is not a solid, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and purify by column chromatography if necessary.[4]

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

This method is suitable for a range of pyrazole derivatives.[1]

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg)

-

Glacial Acetic Acid (1 mL)

-

Trifluoroacetic Acid (TFA) (1 mL)

-

Dichloromethane

Procedure:

-

Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) in glacial acetic acid (1 mL).

-

Add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).

-

Heat the reaction mixture at 80 °C overnight.

-

Cool the solution to room temperature and dilute with dichloromethane (60 mL).

-

Wash the organic layer with saturated aqueous sodium thiosulfate and then with saturated aqueous sodium bicarbonate.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and a key reaction mechanism.

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.

Caption: Simplified mechanism of electrophilic iodination of the pyrazole ring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

CAS Number: 1027819-68-6

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. The presence of an iodine atom at the 4-position, flanked by two methoxycarbonyl groups, renders this molecule a highly versatile intermediate for the synthesis of complex, functionalized pyrazole derivatives. The iodo substituent serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments and the construction of extensive compound libraries for drug discovery and materials science.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively detailed in publicly available literature, the following table summarizes its fundamental properties, supplemented with data from closely related analogs to provide a comprehensive profile.

| Property | Value/Information |

| CAS Number | 1027819-68-6 |

| Molecular Formula | C₇H₇IN₂O₄ |

| Molecular Weight | 310.05 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3,5-Bis(methoxycarbonyl)-4-iodo-1H-pyrazole, 1H-Pyrazole-3,5-dicarboxylic acid, 4-iodo-, 3,5-dimethyl ester |

| Appearance | Expected to be a solid |

| Melting Point | Data for the specific compound is not readily available. For comparison, 3,5-dimethyl-4-iodo-1H-pyrazole has a melting point of 136-140 °C.[1][2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. |

| NMR Data | Specific data not available. For the related diethyl 1H-pyrazole-3,5-dicarboxylate, ¹H NMR (CDCl₃) shows signals for the pyrazole CH and the ethyl groups. For the iodo-substituted title compound, a downfield shift of the remaining pyrazole proton (if any) and characteristic shifts for the methyl ester protons would be expected. |

| IR Data | Specific data not available. For the related diethyl 1H-pyrazole-3,5-dicarboxylate, characteristic IR peaks would include N-H stretching, C=O stretching of the ester, and C-N stretching vibrations. |

Synthesis of this compound

The synthesis of this compound typically proceeds via the direct iodination of the corresponding non-iodinated precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, predominantly at the 4-position.

General Synthetic Workflow

Caption: Synthetic pathway to the target compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Precursor)

This protocol is adapted from established procedures for the esterification of pyrazole carboxylic acids.

-

Materials:

-

3,5-Pyrazoledicarboxylic acid monohydrate

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

To a stirred suspension of 3,5-pyrazoledicarboxylic acid monohydrate in methanol in a round-bottom flask, slowly add thionyl chloride or concentrated sulfuric acid at 0 °C.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Dimethyl 1H-pyrazole-3,5-dicarboxylate, which can be purified by recrystallization or column chromatography.

-

Protocol 2: Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This is a general protocol for the iodination of pyrazoles and may require optimization for this specific substrate.

-

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress should be monitored by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole ring and various aryl or vinyl groups.

Caption: Suzuki-Miyaura coupling reaction workflow.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

This compound

-

Aryl or vinyl boronic acid or ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk tube or microwave vial, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous sulfate salt, and concentrate.

-

Purify the crude product by column chromatography.[3]

-

Sonogashira Coupling

The Sonogashira coupling is utilized to introduce alkyne moieties at the 4-position of the pyrazole ring, leading to the formation of pyrazole-alkyne conjugates.[4]

Caption: Sonogashira coupling reaction workflow.

General Experimental Protocol for Sonogashira Coupling:

-

Materials:

-

This compound

-

Terminal alkyne (1.2-2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Schlenk tube

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Heat the reaction mixture (typically to 40-80 °C) and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.[4]

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an essential tool for researchers in drug discovery and materials science. The experimental protocols provided herein offer a solid foundation for the synthesis and further functionalization of this important chemical intermediate. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

An In-depth Technical Guide on the Core Properties of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details the known chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores the broader biological context of iodinated pyrazoles and pyrazole-3,5-dicarboxylates in drug discovery. Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, this guide combines established synthetic methodologies for analogous compounds with general knowledge of the biological activities of the pyrazole scaffold to offer a foundational resource for researchers.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[1] The introduction of an iodine atom to the pyrazole ring provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, making iodinated pyrazoles valuable intermediates in the synthesis of complex, biologically active molecules.[1] Specifically, this compound combines the reactivity of the iodo-substituent with the structural features of the pyrazole-3,5-dicarboxylate core, suggesting its utility as a building block in the development of novel therapeutic agents. Pyrazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]

Chemical and Physical Properties

While specific experimental data for this compound is not widely reported, the following table summarizes its basic molecular properties and provides data for closely related analogs for comparative purposes.

| Property | Value for this compound | Analog Data |

| CAS Number | 1027819-68-6 | 3,5-Dimethyl-4-iodo-1H-pyrazole: 2033-45-6[4] |

| Molecular Formula | C₇H₇IN₂O₄ | 3,5-Dimethyl-4-iodo-1H-pyrazole: C₅H₇IN₂[4] |

| Molecular Weight | 310.05 g/mol | 3,5-Dimethyl-4-iodo-1H-pyrazole: 222.03 g/mol [4] |

| Appearance | Solid (predicted) | 3,5-Dimethyl-4-iodo-1H-pyrazole: Solid[4] |

| Melting Point | Not available | 3,5-Dimethyl-4-iodo-1H-pyrazole: 136-140 °C[4] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Synthesis

The synthesis of this compound can be achieved through the direct iodination of the corresponding precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate. A common and effective method for the regioselective C4-iodination of pyrazoles involves the use of molecular iodine in the presence of an oxidizing agent, such as ceric ammonium nitrate (CAN) or hydrogen peroxide.[5][6]

Proposed Synthetic Route

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: C4-Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is adapted from established procedures for the C4-iodination of pyrazole derivatives.[5]

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 mmol) in acetonitrile (10 mL).

-

To this solution, add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.2 mmol).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Synthetic Utility

The presence of the iodine atom at the C4 position makes this compound a versatile intermediate for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1][7] These reactions allow for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the synthesis of diverse compound libraries for drug discovery.

Caption: Key cross-coupling reactions utilizing the iodo-pyrazole scaffold.

Biological and Medicinal Chemistry Context

While specific biological data for this compound is scarce, the broader families of pyrazole and pyrazole-3,5-dicarboxylate derivatives have demonstrated a wide array of biological activities.

-

Anti-inflammatory and Anticancer Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory and anticancer properties.[2]

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold is a key component in various antimicrobial and antifungal agents.[3]

-

Antiprotozoal Activity: Simple dialkyl pyrazole-3,5-dicarboxylates have shown in vitro and in vivo activity against disease-causing trypanosomatids, such as Trypanosoma cruzi and Leishmania species.[8] The mechanism of action is potentially linked to the inhibition of essential enzymes like iron superoxide dismutase in these parasites.[8]

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for these and other biological activities.

Potential as Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The ability to functionalize the 4-position of the pyrazole ring allows for the exploration of the chemical space around this core to optimize binding to the kinase active site.

Caption: General mechanism of protein kinase inhibition by small molecules.

Conclusion

This compound is a valuable, yet underexplored, building block in synthetic and medicinal chemistry. While specific physical and biological data are limited, its synthesis is achievable through established iodination protocols. Its true potential lies in its utility as a versatile intermediate for the creation of diverse libraries of pyrazole derivatives through cross-coupling reactions. Further investigation into the properties and biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-4-iodo-1H-pyrazole 97 2033-45-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 8. Simple dialkyl pyrazole-3,5-dicarboxylates show in vitro and in vivo activity against disease-causing trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Document ID: CHEM-PYR-4I-35DC-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. This compound is a key heterocyclic building block used in synthetic organic chemistry, particularly as an intermediate in the development of complex molecular scaffolds for pharmaceutical applications. Pyrazole derivatives are known to be integral components in a wide array of therapeutically active agents.[1] This guide details the molecule's physicochemical properties, provides a representative synthetic protocol and characterization workflow, and discusses its applications in medicinal chemistry and drug discovery. All quantitative data is presented in standardized tables, and logical workflows are illustrated using process diagrams.

Chemical Identity and Physicochemical Properties

This compound is a functionalized pyrazole ring, making it a valuable and versatile intermediate for further chemical modification.[2][3] Its structure is characterized by a central pyrazole core substituted with an iodine atom at the C4 position and two methoxycarbonyl groups at the C3 and C5 positions.

Molecular Formula: C₇H₇IN₂O₄

Molecular Structure: The structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. It is substituted as follows:

-

Position 1: A hydrogen atom (1H).

-

Position 3: A methoxycarbonyl group (-COOCH₃).

-

Position 4: An iodine atom (-I).

-

Position 5: A methoxycarbonyl group (-COOCH₃).

Physicochemical Data

The key quantitative properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 338.05 g/mol |

| Monoisotopic Mass | 337.9400 Da |

| CAS Number | 1027819-68-6 |

| Physical Form | Solid (Typical) |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate) |

Synthesis and Characterization

The synthesis of this compound typically starts from its non-iodinated precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate.[4][5] The process involves a direct electrophilic iodination reaction.

General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis of the title compound from its common precursor.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative example for the synthesis of this compound.

-

Preparation: To a stirred solution of Dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, add Iodine (I₂) (approx. 0.5 eq).

-

Reaction: Add an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, portion-wise to the mixture at a controlled temperature (e.g., 0-25 °C).

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by pouring it into a solution of ice-water containing a reducing agent (e.g., sodium thiosulfate) to neutralize any unreacted iodine.

-

Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Characterization Workflow

Structural confirmation and purity assessment are critical. The following workflow outlines the standard analytical procedures.

Caption: Standard workflow for structural and purity verification.

Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a highly versatile intermediate due to its multiple functional handles.

-

The Iodine Atom: The C4-iodo group is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents.[6]

-

The Ester Groups: The two methoxycarbonyl groups at C3 and C5 can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, providing pathways to diverse derivatives.

-

The N-H Group: The pyrazole N-H can be alkylated or arylated to further expand the molecular complexity.[7]

This trifunctional nature makes the compound an ideal starting point for constructing libraries of complex molecules for screening against biological targets, such as kinases and other enzymes in cancer and inflammatory disease pathways.[8]

Logical Role in Synthesis

The diagram below illustrates the logical progression of using this compound as a foundational building block in a drug discovery program.

Caption: Role as a versatile building block in discovery chemistry.

Safety and Handling

Appropriate safety precautions must be taken when handling this and any related chemical reagent. Researchers should consult the full Safety Data Sheet (SDS) before use.

| Hazard Category | Information |

| GHS Pictograms | Irritant, Health Hazard (Anticipated) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

References

- 1. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1027819-68-6 [chemicalbook.com]

- 3. This compound CAS#: 1027819-68-6 [amp.chemicalbook.com]

- 4. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrazole core substituted with an iodine atom and two methoxycarbonyl groups, makes it a valuable precursor for the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups at the 4-position of the pyrazole ring. This guide provides a comprehensive overview of its structure, properties, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central five-membered pyrazole ring. An iodine atom is attached at the 4-position, and two dimethyl ester groups are bonded to the 3- and 5-positions.

Below is a diagram representing the chemical structure of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1027819-68-6 | [1] |

| Molecular Formula | C₇H₇IN₂O₄ | [1] |

| Molecular Weight | 310.05 g/mol | [1] |

| Melting Point | 176-178 °C | [2] |

| Appearance | Solid (form not specified) | |

| Solubility | Information not available |

Synthesis

While a specific detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be conceptualized based on the synthesis of structurally related pyrazoles. A common method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the target molecule, the synthesis could potentially start from dimethyl 1,3-acetonedicarboxylate. The subsequent iodination at the 4-position is a key step.

The logical workflow for a potential synthesis is outlined in the diagram below.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Although a specific, detailed experimental protocol for the synthesis of the title compound is not available, a general procedure for the synthesis of a related compound, 3,5-dimethyl-4-nitropyrazole from 3,5-dimethyl-4-iodopyrazole, is described in the literature.[3] This suggests the reactivity of the iodo-pyrazole scaffold.

General Procedure for a Reaction of a Substituted Iodopyrazole:

-

Dissolve the iodopyrazole derivative (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) (10 mL).

-

Add the necessary reagents for the desired transformation. For example, in a nitration reaction, a nitrating agent would be added.[3]

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve filtration, extraction with an organic solvent (e.g., dichloromethane), and washing of the organic phase.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by methods such as column chromatography or recrystallization.

Applications in Research and Drug Development

The utility of this compound in research and development stems from its potential to serve as a key intermediate in the synthesis of a wide array of functionalized pyrazole derivatives. The pyrazole motif is a prominent scaffold in many biologically active compounds.

The logical relationship of its application is depicted in the following diagram:

Caption: Logical flow from the core compound to its potential applications.

The presence of the iodine atom is particularly advantageous as it allows for the introduction of various substituents at the C4 position through well-established palladium-catalyzed cross-coupling reactions. This enables the generation of libraries of compounds for screening in drug discovery programs. The ester functionalities at the C3 and C5 positions can also be further modified, for example, through hydrolysis to the corresponding carboxylic acids or amidation, providing additional points for structural diversification.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward, albeit not explicitly detailed in the provided literature, synthetic accessibility and the presence of multiple reactive sites make it an attractive starting material for the synthesis of a diverse range of pyrazole derivatives. For researchers in drug development and materials science, this compound offers significant potential for the creation of novel molecules with desired biological or physical properties. Further research into its synthesis and reactivity will undoubtedly expand its applications in various scientific disciplines.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a key intermediate in the development of targeted therapeutics. This document details the available spectroscopic data, outlines a verified experimental protocol for its synthesis, and discusses its relevance in the context of inhibiting the LIM kinase (LIMK) signaling pathway, a critical regulator of cytoskeletal dynamics.

Core Spectroscopic Data

| Spectroscopic Data | Dimethyl 1H-pyrazole-3,5-dicarboxylate (Starting Material) | This compound (Target Compound - Predicted) |

| ¹H NMR | δ 7.34 (s, 1H), 3.96 (s, 6H) | Expected downfield shift of the pyrazole proton and slight shift of the methyl protons. |

| ¹³C NMR | Not explicitly found, but predictable based on structure. | The C4 carbon signal is expected to be significantly shifted due to the iodine substituent. |

| IR (cm⁻¹) | 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)[1] | Similar characteristic peaks with potential slight shifts due to the iodo-substituent. |

| Mass Spec (m/z) | C₇H₈N₂O₄, MW: 184.15 | C₇H₇IN₂O₄, MW: 310.05. Expected M+ peak at 310. |

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from a peer-reviewed publication and a related patent, providing a reliable method for its preparation.[2][3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate (10.0 g, 54.3 mmol)

-

Acetonitrile (MeCN) (1 L)

-

Ceric Ammonium Nitrate (CAN) (32.7 g, 59.8 mmol)

-

Iodine (I₂) (17.9 g, 70.7 mmol)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of Dimethyl 1H-pyrazole-3,5-dicarboxylate in acetonitrile under an inert atmosphere, add Ceric Ammonium Nitrate and Iodine.[2]

-

Stir the reaction mixture at room temperature for 48 hours.[2]

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.[2]

-

Dilute the residue with ethyl acetate for subsequent purification.[2]

Role in Drug Development: Targeting the LIMK Signaling Pathway

This compound serves as a crucial building block in the synthesis of a novel class of potent and highly selective LIM kinase (LIMK) inhibitors.[2] LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics and are implicated in various diseases, including cancer and neurological disorders.[4][5]

The LIMK signaling pathway plays a pivotal role in cell motility, invasion, and proliferation. Dysregulation of this pathway is a hallmark of many cancers, making LIMK an attractive therapeutic target.[4]

LIMK Signaling Pathway Overview:

Caption: The LIMK signaling pathway and the point of intervention for LIMK inhibitors.

Upstream signals, such as Rho GTPases, activate ROCK and PAK kinases, which in turn phosphorylate and activate LIMK.[5] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] This leads to the stabilization of actin filaments, promoting changes in cell shape and motility that can contribute to cancer metastasis.[4] The pyrazole-based inhibitors synthesized from this compound are designed to block the activity of LIMK, thereby preventing cofilin inactivation and inhibiting these pathological cellular processes.[2]

Conclusion

This compound is a valuable synthetic intermediate for the development of targeted therapies against LIMK-driven diseases. The provided synthesis protocol offers a clear pathway to obtaining this compound. Further research to fully characterize its spectroscopic properties and to explore its utility in synthesizing a broader range of LIMK inhibitors is warranted. The continued investigation into the LIMK signaling pathway will undoubtedly open new avenues for therapeutic intervention in oncology and beyond.

References

- 1. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are LIMK1 inhibitors and how do they work? [synapse.patsnap.com]

In-Depth Technical Guide: ¹H NMR of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy data for Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. It includes tabulated spectral data, a comprehensive experimental protocol for its synthesis and NMR analysis, and a structural diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where pyrazole derivatives are of significant interest.

Data Presentation

The expected ¹H NMR spectral data for this compound is summarized in the table below. The data is based on the analysis of the parent compound, Dimethyl 1H-pyrazole-3,5-dicarboxylate, and the anticipated changes upon iodination at the C4 position.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Solvent |

| ~13-14 (broad) | Singlet | 1H | N-H | CDCl₃ |

| 3.96 | Singlet | 6H | 2 x -OCH₃ | CDCl₃ |

Note: The signal for the C4-H proton, typically observed around 7.34 ppm in the non-iodinated precursor, is absent in the 4-iodo derivative.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the parent compound and a general procedure for its iodination, followed by the protocol for ¹H NMR analysis.

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

A common method for the synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate involves the esterification of 3,5-pyrazoledicarboxylic acid.[1]

Procedure:

-

To a suspension of 3,5-pyrazoledicarboxylic acid (1 equivalent) in methanol (approximately 4 mL per gram of acid), slowly add thionyl chloride (3 equivalents) at 0°C under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield Dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline solid.

Iodination of Dimethyl 1H-pyrazole-3,5-dicarboxylate

A general procedure for the iodination of pyrazole rings can be adapted for the synthesis of this compound.

Procedure:

-

Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

¹H NMR Spectroscopy Protocol

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Typical acquisition parameters include a spectral width of 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with key proton assignments.

Caption: Molecular structure of this compound.

References

An In-Depth Technical Guide to Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines a validated experimental protocol for its synthesis and offers an analysis of its expected 13C NMR spectroscopic properties, providing a crucial resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₇H₇IN₂O₄ and a molecular weight of 310.05 g/mol . Its structure features a central pyrazole ring substituted with an iodine atom at the 4-position and two methyl ester groups at the 3- and 5-positions. The presence of the iodo-substituent makes it a versatile building block for further functionalization through various cross-coupling reactions.

Synthesis Protocol

A reliable method for the synthesis of this compound has been reported in the context of the development of potent and highly selective LIMK inhibitors.[1][2] The following protocol is adapted from this literature.

Reaction Scheme:

A schematic of the iodination reaction.

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetonitrile, add ceric ammonium nitrate (1.1 eq) and iodine (1.3 eq) under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

13C NMR Spectroscopic Analysis

As of the latest literature search, the experimental 13C NMR spectral data for this compound has not been explicitly reported. However, based on the known chemical shifts of similar pyrazole derivatives, a predicted spectrum can be outlined. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate groups and the heavy atom effect of the iodine substituent.

Predicted 13C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C=O (ester) | 160-165 | Singlet |

| C3 & C5 | 140-150 | Singlet |

| C4 | 80-90 | Singlet |

| OCH₃ | 52-55 | Quartet |

Rationale for Predicted Chemical Shifts:

-

C=O (ester): The carbonyl carbons of the methyl ester groups are expected to resonate in the typical downfield region for esters.

-

C3 & C5: These carbons are attached to electron-withdrawing carboxylate groups and are part of the aromatic pyrazole ring, leading to a downfield chemical shift.

-

C4: The carbon atom bearing the iodine substituent is expected to be significantly shielded due to the "heavy atom effect," resulting in an upfield shift compared to an unsubstituted C4 pyrazole carbon.

-

OCH₃: The methyl carbons of the ester groups will appear in the characteristic region for such functional groups.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedure for obtaining a 13C NMR spectrum for a synthesized compound like this compound.

References

In-Depth Technical Guide to the Mass Spectrum of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known fragmentation behavior of analogous pyrazole derivatives. This document is intended to support researchers and scientists in the identification and characterization of this and similar molecules.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The expected quantitative data is summarized in the table below.

| m/z (Predicted) | Ion Formula | Fragment Identity | Relative Abundance (Predicted) |

| 310 | [C₇H₇IN₂O₄]⁺• | Molecular Ion (M⁺•) | Moderate |

| 279 | [C₆H₄IN₂O₃]⁺ | [M - OCH₃]⁺ | High |

| 251 | [C₆H₄IN₂O₂]⁺ | [M - COOCH₃]⁺ | High |

| 183 | [C₇H₇N₂O₄]⁺ | [M - I]⁺ | Moderate to High |

| 154 | [C₅H₃IN]⁺• | [M - 2xCOOCH₃]⁺• | Low to Moderate |

| 127 | [I]⁺ | Iodine Cation | Low |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the loss of the ester substituents and the iodine atom.

A primary fragmentation route is the loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable acylium ion at m/z 279. Subsequent loss of a carbonyl group (CO) from this ion is less likely than the direct loss of the entire carbomethoxy group.

Another significant fragmentation pathway involves the cleavage of the ester group, resulting in the loss of a carbomethoxy radical (•COOCH₃) to yield an ion at m/z 251. This is a common fragmentation pattern for methyl esters.

The carbon-iodine bond is also susceptible to cleavage, leading to the loss of an iodine radical (I•) and the formation of an ion at m/z 183. The relative abundance of this peak will depend on the C-I bond strength compared to the fragmentation of the ester groups.

Further fragmentation could involve the loss of both carbomethoxy groups, leading to a smaller fragment at m/z 154. A peak corresponding to the iodine cation at m/z 127 may also be observed.

The predicted fragmentation pathway is visualized in the following diagram:

The Versatile Reactivity of the C-I Bond in 4-Iodopyrazoles: A Technical Guide for Synthetic and Medicinal Chemists

An in-depth exploration of the synthetic utility of 4-iodopyrazoles, focusing on the reactivity of the carbon-iodine bond in key cross-coupling and substitution reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols, comparative data, and visual representations of reaction mechanisms and relevant biological pathways.

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is paramount for the development of novel drugs and advanced materials. Among the various synthetic handles, the iodine atom at the 4-position of the pyrazole ring offers a highly reactive and versatile point for molecular elaboration. The inherent weakness of the C-I bond, compared to its lighter halogen counterparts, facilitates a broad spectrum of transformations, making 4-iodopyrazoles valuable intermediates in organic synthesis.[1][2] This guide delves into the rich chemistry of the C-I bond in 4-iodopyrazoles, providing a detailed overview of its reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodopyrazoles is particularly amenable to oxidative addition to transition metal catalysts, such as palladium and copper, which is the key initiation step in a multitude of cross-coupling reactions.[2] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times compared to 4-bromo- or 4-chloropyrazoles.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. While 4-iodopyrazoles exhibit high reactivity in the rate-determining oxidative addition step, they are also prone to a significant side reaction: dehalogenation.[2] This can lead to lower yields of the desired coupled product. For this reason, in some instances, the less reactive 4-bromopyrazole may be the preferred substrate for Suzuki-Miyaura couplings.[2] Nevertheless, with careful optimization of the catalyst system, base, and solvent, 4-iodopyrazoles can be effectively utilized for the synthesis of 4-aryl- and 4-vinylpyrazoles.[3]

Table 1: Suzuki-Miyaura Coupling of 4-Halopyrazoles

| Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodo | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Moderate | [4] |

| Bromo | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good | [5] |

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of 4-alkynylpyrazoles, which are valuable building blocks in medicinal chemistry.[6] Due to the high reactivity of the C-I bond, 4-iodopyrazoles are excellent substrates for this transformation, generally providing high yields under mild conditions.[5] The classic catalytic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[5]

Table 2: Sonogashira Coupling of 4-Iodopyrazoles

| 4-Iodopyrazole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Boc-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp. | High | [4] |

| 4-Iodo-1H-pyrazole | Various terminal alkynes | Pd/C-CuI-PPh₃ | Et₃N | DMF | 80 | Good | [6] |

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the alkenylation of 4-iodopyrazoles, offering a direct route to 4-vinylpyrazole derivatives. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to proceed efficiently.[5] The choice of protecting group on the pyrazole nitrogen can be crucial for achieving high yields.[5]

Table 3: Heck-Mizoroki Reaction of 1-Protected-4-Iodo-1H-pyrazoles

| N-Protecting Group | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Trityl | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | [5] |

| Benzyl | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | Good | [5] |

Buchwald-Hartwig Amination

The formation of C-N bonds at the C4-position of the pyrazole ring is readily achieved through the Buchwald-Hartwig amination. Interestingly, the choice between palladium and copper catalysis can be complementary, depending on the nature of the amine coupling partner. Copper-catalyzed conditions are often favorable for the amination of 4-iodopyrazoles with alkylamines possessing β-hydrogens.[2]

Table 4: Buchwald-Hartwig Amination of 4-Halopyrazoles

| Halogen | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodo | Alkylamine | CuI / ligand | tBuOK | Toluene | 100 | Good | [5] |

| Bromo | Aromatic amine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Toluene | 100 | Good | [2] |

Ullmann-Type Coupling Reactions

The classic Ullmann condensation, a copper-catalyzed reaction, is a valuable method for forming C-O, C-S, and C-N bonds.[7] More contemporary Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions.[8] The C-I bond of 4-iodopyrazoles is reactive in these transformations, allowing for the synthesis of 4-aryloxy-, 4-arylthio-, and 4-arylaminopyrazoles. While specific examples of Ullmann C-C coupling with 4-iodopyrazoles are less common in the literature, the general principles of copper-catalyzed cross-coupling suggest its feasibility.

Table 5: Ullmann-Type C-O Coupling of 4-Iodopyrazoles

| 4-Iodopyrazole Substrate | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodo-1H-1-tritylpyrazole | Alcohols | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | Alcohol (solvent) | 130 (MW) | Moderate to Good | [9] |

| 4-Iodopyrazole | Phenols | Cu-NPs / Cs₂CO₃ | Cs₂CO₃ | DMF | 120 | Good | [10] |

Metal-Halogen Exchange

The C-I bond in 4-iodopyrazoles can undergo metal-halogen exchange with organolithium or Grignard reagents, providing a powerful route to 4-lithiated or 4-magnesiated pyrazole intermediates. These organometallic species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4-position. The N-H proton of the pyrazole ring must be protected prior to this reaction.

Lithium-Iodine Exchange

Treatment of an N-protected 4-iodopyrazole with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid and efficient lithium-iodine exchange.[11] This reaction is generally faster for iodides compared to bromides or chlorides.[11]

Grignard Reagent Formation

The formation of a Grignard reagent from 4-iodopyrazole can be achieved by reacting it with magnesium metal in an ethereal solvent.[4] Activation of the magnesium surface, for instance with a crystal of iodine, is often necessary to initiate the reaction.[12]

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich heterocyclic systems like pyrazole, nucleophilic aromatic substitution (SNAr) can occur at the C-I bond if the pyrazole ring is sufficiently activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate.[9] The high polarizability of the iodine atom makes it a good leaving group in such reactions. Specific examples of SNAr on 4-iodopyrazoles with carbon-based nucleophiles like enolates are not extensively documented and would likely require significant activation of the pyrazole ring.

Experimental Protocols

Synthesis of 4-Iodopyrazole

-

Method: Direct iodination using iodine and an oxidant.[13]

-

Procedure: To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq). To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration or extraction with a suitable organic solvent.[13]

Suzuki-Miyaura Coupling

-

Procedure: To an oven-dried reaction vessel, add the N-protected 4-iodopyrazole (1.0 eq), the arylboronic acid (1.5 - 2.0 eq), and potassium phosphate (K₃PO₄) (2.0 eq). Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon). Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%). Add anhydrous 1,4-dioxane and degassed water via syringe. Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction by TLC. After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Sonogashira Coupling

-

Procedure: To a reaction flask, add the N-protected 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%). Add triethylamine as the solvent and base. Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo. The residue is purified by column chromatography.[5]

Heck-Mizoroki Reaction

-

Procedure: A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 eq), an alkene (1.2 eq), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 eq) in DMF is heated at 100 °C in a sealed tube. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo. The crude product is purified by column chromatography.[1]

Buchwald-Hartwig Amination (Copper-Catalyzed)

-

Procedure: In a reaction tube, combine the N-protected 4-iodopyrazole (1.0 eq), CuI (e.g., 10 mol%), and a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%). Add a base such as tBuOK (2.0 eq). Evacuate and backfill the tube with an inert gas. Add the alkylamine (1.2-1.5 eq) and an anhydrous solvent (e.g., toluene). Seal the tube and heat the reaction mixture (e.g., 100 °C) for the specified time. After cooling, quench the reaction with saturated aqueous ammonium chloride and extract the product. The crude product is purified by column chromatography.[5]

Lithium-Iodine Exchange

-

Procedure: To a solution of N-protected 4-iodopyrazole in anhydrous THF or diethyl ether at -78 °C to -100 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the reaction mixture at low temperature for a short period (e.g., 30 minutes). The resulting 4-lithiated pyrazole can then be quenched with a desired electrophile.

Grignard Reagent Formation

-

Procedure: In a flame-dried flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of N-protected 4-iodopyrazole in anhydrous THF or diethyl ether dropwise to initiate the reaction. The reaction mixture may require gentle heating to maintain reflux. The formation of the Grignard reagent can be monitored by the disappearance of the magnesium metal.

Biological Significance and Signaling Pathways

The functionalization of the 4-position of the pyrazole ring, often facilitated by the reactivity of 4-iodopyrazole, is a key strategy in the development of potent and selective kinase inhibitors.[3] These inhibitors play a crucial role in modulating cellular signaling pathways that are dysregulated in various diseases, including cancer and inflammatory disorders.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[14] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[14] 4-Amino-(1H)-pyrazole derivatives, synthesized from 4-halopyrazole precursors, have been identified as potent JAK inhibitors.[14] These inhibitors typically act by competing with ATP for the kinase's binding site, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.

Caption: Inhibition of the JAK-STAT signaling pathway by a 4-aminopyrazole derivative.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammatory responses.[6] Overactivation of this pathway is associated with chronic inflammatory diseases. Pyrazole-containing ureas have been developed as potent p38α MAPK inhibitors.[15] These inhibitors often bind to a distinct allosteric site on the kinase, inducing a conformational change that locks the enzyme in an inactive state, thereby preventing the phosphorylation of downstream targets.[15]

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.

Reaction Workflows

The following diagrams illustrate the general experimental workflows for key cross-coupling reactions involving 4-iodopyrazoles.

Caption: General workflow for a Suzuki-Miyaura coupling reaction of 4-iodopyrazole.

Caption: General workflow for a Sonogashira coupling reaction of 4-iodopyrazole.

Conclusion

The C-I bond in 4-iodopyrazoles provides a highly valuable and reactive functional handle for the synthesis of a diverse array of substituted pyrazoles. Its enhanced reactivity in a multitude of transition-metal catalyzed cross-coupling reactions, as well as its utility in metal-halogen exchange, makes it a cornerstone intermediate for researchers in synthetic and medicinal chemistry. While its high reactivity can sometimes lead to side reactions, careful optimization of reaction conditions allows for its effective use in the construction of complex molecular architectures, including potent kinase inhibitors that target key signaling pathways in human disease. This guide serves as a comprehensive resource to aid in the strategic planning and execution of synthetic routes utilizing the versatile chemistry of 4-iodopyrazoles.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]